molecular formula C16H16FN3O2S B3127359 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338410-92-7

4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B3127359
CAS No.: 338410-92-7
M. Wt: 333.4 g/mol
InChI Key: BYXKACUKLNTEDX-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide group substituted with a fluorine atom at the para position, linked to a 1,5,6-trimethylbenzimidazole moiety. The benzimidazole core provides a planar aromatic system, while the methyl groups enhance lipophilicity and steric bulk.

Properties

IUPAC Name

4-fluoro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXKACUKLNTEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161774
Record name 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338410-92-7
Record name 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338410-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-(1,5,6-trimethyl-1H-benzimidazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the fluoro group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonamide formation: The final step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) participates in characteristic reactions due to its dual nucleophilic and acidic nature. Key reactions include:

Acylation and Alkylation

  • The nitrogen atom in the sulfonamide group reacts with acyl chlorides or alkyl halides under basic conditions. For example, treatment with acetyl chloride in pyridine yields N-acetyl derivatives .

  • Example reaction:
    RSO2NH2+R COClRSO2NHCOR \text{RSO}_2\text{NH}_2+\text{R COCl}\rightarrow \text{RSO}_2\text{NHCOR }

Salt Formation

  • Reacts with strong bases (e.g., NaOH) to form water-soluble sulfonamide salts :
    RSO2NH2+NaOHRSO2NHNa++H2O\text{RSO}_2\text{NH}_2+\text{NaOH}\rightarrow \text{RSO}_2\text{NH}^-\text{Na}^++\text{H}_2\text{O}

Electrophilic Aromatic Substitution

The fluorobenzene ring undergoes substitution reactions at the para and ortho positions due to fluorine’s electron-withdrawing effect:

Reaction Type Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0–5°C4-Fluoro-3-nitrobenzenesulfonamide
HalogenationCl₂/FeCl₃, 25°C4-Fluoro-3-chlorobenzenesulfonamide
SulfonationH₂SO₄, 100°C4-Fluoro-3-sulfobenzenesulfonamide

Cross-Coupling Reactions

The benzimidazole core facilitates palladium-catalyzed coupling reactions:

Buchwald-Hartwig Amination

  • Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/XPhos to form biaryl amines :
    Ar Br+H2N SO2RPdAr NH SO2R\text{Ar Br}+\text{H}_2\text{N SO}_2\text{R}\xrightarrow{\text{Pd}}\text{Ar NH SO}_2\text{R}
    Yield : 72–89%

Suzuki-Miyaura Coupling

  • Boronic acids cross-couple with the benzimidazole’s halogenated derivatives (e.g., 5-bromo-1,5,6-trimethylbenzimidazole) under Pd(PPh₃)₄ catalysis .

Heterocycle Functionalization

The 1,5,6-trimethylbenzimidazole moiety undergoes regioselective modifications:

Reaction Reagents Outcome Reference
N-MethylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt formation
OxidationKMnO₄, H₂O/acetoneBenzimidazole N-oxide derivative
Condensation with aldehydesRCHO, AcOH, ΔSchiff base formation at C2 position

Biological Activity Modulation

Structural analogs demonstrate that modifications to the sulfonamide or benzimidazole groups alter bioactivity:

  • Anticancer Activity : Introduction of electron-withdrawing groups (e.g., -NO₂) at the benzene ring enhances cytotoxicity (IC₅₀: 1.2–4.7 μM) .

  • Antimicrobial Effects : N-Alkylation improves lipid solubility, boosting efficacy against Gram-positive bacteria (MIC: 8–32 μg/mL) .

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis in acidic (pH 2–6) and basic (pH 8–12) conditions at 25°C .

  • Thermal Decomposition : Degrades above 300°C, releasing SO₂ and NH₃ .

Scientific Research Applications

4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound can be used in studies involving enzyme inhibition, as benzimidazole derivatives are known to inhibit various enzymes.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial, such as cancer or infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The fluoro and sulfonamide groups can enhance binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Halogen-Substituted Benzenesulfonamides

Key Compounds :

  • 4-Chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338410-91-6)
  • 2,4,6-Trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (CAS 338411-15-7)
Property Target Compound (Fluoro) Chloro Analog (CAS 338410-91-6) Trichloro Analog (CAS 338411-15-7)
Molecular Weight Not explicitly provided Similar (~450–550 g/mol) Higher (due to Cl substituents)
Substituent Effects Fluorine (σp = +0.06) Chlorine (σp = +0.23) Increased steric/electronic effects
Synthetic Yield Not reported High-purity intermediates (≥95%) High-purity intermediates (≥95%)
Applications Potential anticancer APIs API intermediates API intermediates

Analysis :

  • Trichloro derivatives may exhibit higher cytotoxicity but lower solubility due to increased hydrophobicity.

Benzimidazole Core Modifications

Key Compounds :

  • 2,4,5-Trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-25-3)
  • 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)
Property Target Compound Methoxybenzyl Analog (CAS 338964-25-3)
Benzimidazole Substituents 1,5,6-Trimethyl 1-(4-Methoxybenzyl), 2,5,6-trimethyl
Polarity Lower (methyl groups) Higher (methoxy group)
Molecular Weight ~450 g/mol (estimated) 538.87 g/mol
Biological Role Unspecified High-purity API intermediate

Analysis :

  • Methoxybenzyl groups enhance solubility but may reduce membrane permeability.
  • Trimethyl substitution in the target compound likely improves metabolic stability.

Sulfonamides with Heterocyclic Moieties

Key Compounds :

  • 4-Fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d, IC50 = 7.2–13.8 µM)
  • 4-Fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide (CAS 514817-73-3)
Property Target Compound Thiazole Derivative (13d) Pyrazole Derivative (CAS 514817-73-3)
Core Structure Benzimidazole Thiazole-paeonol hybrid Pyrazole
Anticancer Activity Not reported IC50: 7.2 µM (AGS cells) Not reported
Electron Effects Moderate (fluoro) Enhanced by hydroxy/methoxy groups Fluorine at two positions

Analysis :

  • Thiazole derivatives show potent anticancer activity, suggesting that the target compound’s benzimidazole core could be optimized for similar efficacy.
  • Dual fluorine substitution in pyrazole analogs may improve target selectivity.

Crystallographic and Conformational Studies

Key Compounds :

  • 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide (Compound 2)
  • 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (Compound 1)
Property Fluoro Compound (2) Bromo Compound (1)
Dihedral Angle 75.2° 78.5°
Halogen Effects Smaller size, higher electronegativity Larger size, polarizability
Crystal Packing Tighter due to F atom Less compact

Analysis :

  • Bromine’s polarizability may enhance π-π stacking but reduce solubility .

Biological Activity

4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide, with the CAS number 338410-92-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C16H16FN3O2S
  • Molecular Weight : 333.38 g/mol
  • Purity : >90%

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound
MCF-70.65Doxorubicin
A5492.41Tamoxifen
HeLa3.00Cisplatin
U9371.88Doxorubicin

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line.

The proposed mechanism of action for compounds similar to this compound involves inducing apoptosis in cancer cells. Studies have shown that these compounds can trigger apoptotic pathways in MCF-7 and other cancer cell lines in a dose-dependent manner .

Study on Anticancer Efficacy

In a study published in MDPI, researchers synthesized various benzimidazole derivatives and tested their efficacy against several cancer cell lines. The results indicated that compounds with structural modifications similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Apart from anticancer activity, benzimidazole derivatives have also shown promise as antimicrobial agents. In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference Compound
E. coli12.5Ciprofloxacin
Staphylococcus aureus18Vancomycin

Q & A

Basic: What synthetic routes are employed to prepare 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide, and how is purity validated?

Methodological Answer:
The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a fluorobenzenesulfonyl chloride derivative with a substituted benzimidazole amine under basic conditions (e.g., using triethylamine as a catalyst).
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
    Analytical Validation :
  • HPLC : To confirm purity (>95%).
  • NMR Spectroscopy : For structural verification (e.g., distinguishing methyl groups on the benzimidazole ring).
  • Mass Spectrometry : Exact mass determination (e.g., observed m/z 367.06 for [M+H]⁺) .

Basic: Which physicochemical properties are critical for optimizing solubility and stability in preclinical studies?

Methodological Answer:
Key properties include:

  • logP (~3) : Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Hydrogen Bonding : 1 donor and 5 acceptors influence solubility in polar solvents.
  • Topological Polar Surface Area (TPSA) : ~86.4 Ų suggests moderate permeability, relevant for blood-brain barrier penetration.
  • Rotatable Bonds (4) : Impacts conformational flexibility and crystallinity.
    Experimental Optimization : Adjust solvent systems (e.g., DMSO for in vitro assays) or formulate with cyclodextrins to enhance solubility .

Advanced: How do methyl substituents on the benzimidazole ring modulate biological activity?

Methodological Answer:

  • Position 1 (N-methyl) : Enhances metabolic stability by reducing oxidation at the benzimidazole nitrogen.
  • Positions 5 & 6 (methyl groups) : Increase steric bulk, improving target selectivity (e.g., adenosine receptor binding).
    Structure-Activity Relationship (SAR) :
  • Analog studies (e.g., 4-fluoro-N-(4-sulfamoylbenzyl) derivatives) show that methyl groups enhance analgesic efficacy by ~30% in murine models .

Advanced: How can discrepancies between in vitro potency and in vivo efficacy be resolved?

Methodological Answer:
Potential Causes :

  • Poor bioavailability due to low solubility or rapid metabolism.
  • Off-target effects in complex biological systems.
    Strategies :
  • Microsomal Stability Assays : Identify metabolic hotspots (e.g., CYP450-mediated degradation).
  • Pharmacokinetic Profiling : Measure half-life (t₁/₂) and AUC in rodent models.
  • Human Microdose Trials : Predict clinical pharmacokinetics using trace-labeled compound, as demonstrated in NaV1.7 inhibitor studies .

Advanced: What crystallographic methods elucidate the compound’s binding mode with target proteins?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for structure refinement.
    • Data Collection : High-resolution (<1.8 Å) synchrotron data.
    • Refinement : Isomorphous replacement or molecular docking into electron density maps.
  • Key Interactions : Fluorine atoms often engage in halogen bonding with protein residues, as seen in analogous sulfonamide-protein complexes .

Basic: Which in vitro assays are suitable for initial pharmacological profiling?

Methodological Answer:

  • Enzyme Inhibition Assays : Fluorometric assays (e.g., measuring adenosine deaminase inhibition).
  • Cell-Based Models :
    • Striatal neuron cultures to assess adenosine level modulation.
    • Murine pain models (e.g., von Frey filaments for antiallodynic effects) .

Advanced: How are metabolic stability and CYP450 inhibition risks addressed during optimization?

Methodological Answer:

  • Metabolic Stability :
    • Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties.
    • Use deuterium labeling at metabolic hotspots.
  • CYP Inhibition Mitigation :
    • Screen against CYP3A4/2D6 isoforms.
    • Introduce polar groups (e.g., hydroxyl or sulfonamide) to reduce lipophilicity, as shown in diaryl ether sulfonamide optimizations .

Table 1: Key Physicochemical and Structural Properties

PropertyValue/DescriptorMethod/Reference
Molecular Weight367.06 g/molExact Mass
logP~3XLogP
Hydrogen Bond Donors1Computational
Hydrogen Bond Acceptors5Computational
Topological Polar Surface Area86.4 ŲComputational
Rotatable Bonds4Computational

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

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